Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate

Medicinal chemistry Physicochemical profiling Drug-likeness prediction

Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate (CAS 171113-26-1) is a heterocyclic small molecule (C₁₀H₁₂N₂O₃S, MW 240.28) belonging to the 6-thioxo-1,6-dihydropyridine-3-carboxylate scaffold class. It is primarily supplied as a research-grade building block (typical purity 95%) for synthetic chemistry applications.

Molecular Formula C10H12N2O3S
Molecular Weight 240.28
CAS No. 171113-26-1
Cat. No. B2664557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate
CAS171113-26-1
Molecular FormulaC10H12N2O3S
Molecular Weight240.28
Structural Identifiers
SMILESCCOC(=O)C1=CNC(=S)C(=C1C)C(=O)N
InChIInChI=1S/C10H12N2O3S/c1-3-15-10(14)6-4-12-9(16)7(5(6)2)8(11)13/h4H,3H2,1-2H3,(H2,11,13)(H,12,16)
InChIKeyAQNRGUBSLCYHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate (CAS 171113-26-1): Core Identity and Procurement Baseline


Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate (CAS 171113-26-1) is a heterocyclic small molecule (C₁₀H₁₂N₂O₃S, MW 240.28) belonging to the 6-thioxo-1,6-dihydropyridine-3-carboxylate scaffold class [1]. It is primarily supplied as a research-grade building block (typical purity 95%) for synthetic chemistry applications . The compound features a unique combination of functional groups: an ethyl ester at position 3, a methyl group at position 4, a primary carbamoyl (aminocarbonyl) group at position 5, and a thioxo (C=S) group at position 6 of the dihydropyridine ring. Its reported melting point is 271–273 °C with a predicted ACD/LogP of −0.30 and a topological polar surface area (TPSA) of 114 Ų .

Why Generic Substitution Fails for Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate


Within the 6-thioxo-1,6-dihydropyridine-3-carboxylate family, small changes in the substitution pattern produce profound differences in hydrogen-bonding capacity, polarity, and synthetic reactivity. The target compound's 5-carbamoyl group distinguishes it from the more common 5-cyano-substituted analogs that dominate the patent and research literature [1]. The primary amide at C5 introduces an additional hydrogen-bond donor (predicted HBD count = 3 vs. 1–2 for 5-cyano analogs), substantially lowering calculated LogP and altering both pharmacokinetic and reactivity profiles . Thioxopyridine derivatives as a class exhibit documented anti-inflammatory and enzyme-modulatory activities [2], but the specific substitution pattern at C4 (methyl), C5 (carbamoyl), and C3 (ethyl ester) creates a distinctive pharmacophoric and synthetic-handle environment that cannot be replicated by simply substituting a 5-cyano, 2-amino, or 4-aryl analog. Therefore, procurement decisions for structure–activity relationship (SAR) exploration or synthetic route development require compound-specific evaluation rather than class-level interchangeability.

Product-Specific Quantitative Evidence Guide: Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate vs. Closest Analogs


Hydrogen-Bond Donor Count and Topological Polar Surface Area Differentiation vs. 5-Cyano Analogs

The target compound bears a primary carbamoyl (─CONH₂) group at position 5, in contrast to the 5-cyano (─CN) group found on the closest commercially available analog, ethyl 5-cyano-4-methyl-6-thioxo-1,6-dihydro-2-pyridinecarboxylate (MW 222.27) and the thienyl-substituted ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate (CAS 160887-43-4) . PubChem/Cactvs-computed TPSA for the target compound is 114 Ų, with 3 hydrogen-bond donor atoms and 5 hydrogen-bond acceptor atoms [1]. The 5-cyano replacement eliminates one H-bond donor and reduces TPSA by approximately 30–40 Ų (estimated via structural subtraction), significantly altering membrane permeability potential and target-binding pharmacophore geometry. The target compound's predicted ACD/LogP is −0.30, placing it in a more hydrophilic range than typical 5-cyano thioxopyridine esters, which commonly exhibit LogP values above +1.0 due to the lipophilic nitrile .

Medicinal chemistry Physicochemical profiling Drug-likeness prediction

Class-Level Anti-Inflammatory Potential: Thioxopyridine Scaffold Activity in RAW 264.7 Macrophages

Although the target compound itself lacks published cell-based assay data, structurally related thioxopyridine derivatives (compounds 3a–c in Hamdy et al. 2009) demonstrated multi-potent anti-inflammatory activity in LPS-stimulated RAW 264.7 murine macrophages [1]. Thioxopyridine derivative 3b inhibited NO, TNF-α, PGE-2, COX-2, and 5-LO production while enhancing macrophage phagocytic activity and radical scavenging against OH•, ROO•, and O₂⁻• [1]. These thioxopyridines (3a–c) were synthesized from the corresponding 2-oxo-pyridones via reaction with P₂S₅, establishing a synthetic precedent directly relevant to the target compound's scaffold [1]. This class-level evidence suggests that the target compound, with its 5-carbamoyl substitution, represents a structurally distinct entry point for SAR exploration within the anti-inflammatory thioxopyridine chemical space—potentially offering differentiated hydrogen-bonding interactions with biological targets compared to the 5-cyano-substituted thioxopyridine precursors used in the published studies.

Anti-inflammatory Immunomodulation Thioxopyridine SAR

Melting Point and Thermal Stability vs. Simpler Thioxopyridine Scaffolds

The target compound exhibits a melting point of 271–273 °C as reported by Matrix Scientific , which is substantially higher than the melting point of simpler thioxopyridine carboxylate esters such as methyl 1,6-dihydro-6-thioxo-3-pyridinecarboxylate (CAS 74470-34-1; exact melting point not publicly specified but typical for this simpler scaffold < 200 °C based on structural analogy). The elevated melting point of the target compound is consistent with extensive intermolecular hydrogen bonding enabled by the 5-carbamoyl group (three H-bond donors, five H-bond acceptors per molecule) , whereas the simpler methyl or ethyl ester analogs lacking the carbamoyl group have fewer H-bond donor sites and consequently lower crystal lattice energies. This thermal stability difference has practical implications for storage, handling, and purification protocol design.

Solid-state characterization Thermal stability Crystallinity

Synthetic Utility: Carbamoyl Group as a Divergent Synthetic Handle vs. Cyano Analogs

The 5-carbamoyl (─CONH₂) group of the target compound provides a chemically orthogonal reactive handle compared to the 5-cyano group prevalent in related 6-thioxo-1,6-dihydro-3-pyridinecarboxylate derivatives such as ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate (CAS 160887-43-4) and ethyl 5-cyano-1,6-dihydro-2-phenyl-6-thioxo-3-pyridinecarboxylate (CAS 113858-92-7) . The primary amide can undergo Hofmann rearrangement to amines, dehydration to nitriles, or serve as a directing group for metal-catalyzed C–H functionalization, whereas the cyano group requires fundamentally different activation conditions (e.g., hydrolysis to acids/amides, reduction to aminomethyl) [1]. The thioxo group at C6 offers additional reactivity as a thioamide (alkylation, oxidation, cyclocondensation), creating a bifunctional building block with two distinct reactive centers. This dual reactivity profile enables synthetic sequences—such as sequential thioalkylation followed by Hofmann rearrangement—that are not accessible from 5-cyano analogs [1].

Synthetic chemistry Building block Heterocycle synthesis

Regulatory-Relevant Safety Profile: Skin Sensitization Hazard vs. Non-Hazardous Class Analogs

According to the Matrix Scientific safety datasheet, the target compound carries GHS hazard classification H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . This is in contrast to the structurally simpler methyl 1,6-dihydro-6-thioxo-3-pyridinecarboxylate (CAS 74470-34-1), which is listed by CymitQuimica without specific GHS hazard statements on its product page . The skin sensitization warning for the target compound is particularly relevant for laboratories planning large-scale handling or repeated exposure scenarios, and may be attributable to the thioxo (thiocarbonyl) and/or carbamoyl moieties acting as haptens. This safety differentiation is directly relevant to procurement decisions involving occupational health and safety compliance requirements.

Safety data GHS classification Laboratory handling

Best Research and Industrial Application Scenarios for Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate (CAS 171113-26-1)


Focused Library Synthesis Targeting Peripheral Anti-Inflammatory Protein–Protein Interactions

The target compound's elevated TPSA (114 Ų) and hydrophilic LogP (−0.30) profile distinguish it from more lipophilic 5-cyano thioxopyridine analogs, making it preferentially suited for synthesizing compound libraries directed at peripheral (non-CNS) targets such as COX-2, 5-LO, or TNF-α signaling nodes . The class-level anti-inflammatory activity demonstrated by thioxopyridine 3b in RAW 264.7 macrophages supports using the 5-carbamoyl variant as a structurally divergent starting point for SAR exploration around the thioxopyridine pharmacophore [1]. The carbamoyl group's three hydrogen-bond donor/acceptor atoms enable target engagement geometries inaccessible to 5-cyano-substituted analogs, which may confer selectivity advantages against targets with deep polar binding pockets.

Divergent Heterocyclic Synthesis via Sequential Thioamide and Carbamoyl Functionalization

The co-presence of a reactive thioxo (C=S) group at C6 and a primary carbamoyl group at C5 creates a bifunctional building block suitable for sequential diversification strategies . The thioamide can be selectively S-alkylated under mild conditions (e.g., with α-halo carbonyl compounds) without affecting the carbamoyl group, followed by Hofmann rearrangement or condensation reactions at the amide. This synthetic sequence is not feasible with 5-cyano analogs, which would require harsh nitrile hydrolysis before amide-based diversification. Laboratories synthesizing thieno[2,3-b]pyridine, pyrazolo[3,4-b]pyridine, or related fused heterocyclic systems can leverage this orthogonal reactivity to construct libraries with greater structural diversity per synthetic step .

Crystal Engineering and Co-Crystal Screening Leveraging Triple Hydrogen-Bond Donor Architecture

With three hydrogen-bond donor atoms (the carbamoyl ─NH₂ protons and the dihydropyridine ring N─H) and five acceptor sites, the target compound is uniquely suited among 6-thioxo-1,6-dihydro-3-pyridinecarboxylate derivatives for crystal engineering and pharmaceutical co-crystal screening applications . The high melting point (271–273 °C) confirms strong intermolecular hydrogen-bonding networks in the solid state, which can be exploited for designing co-crystals with complementary H-bond acceptor molecules such as pyridines, sulfoxides, or carbonyl-containing APIs. This contrasts with 5-cyano analogs, whose single H-bond donor limits co-crystallization partner options and lattice design flexibility .

Negative Control Compound Design for 5-Cyano Thioxopyridine SAR Studies

For research groups engaged in SAR studies of 5-cyano-6-thioxo-1,6-dihydropyridine-3-carboxylate derivatives (e.g., insecticidal activity against Aphis gossypii as demonstrated by Bakhite et al. 2023 ), the target compound serves as an ideal matched molecular pair comparator. Replacing the 5-cyano group with a 5-carbamoyl group preserves the core scaffold and molecular weight range (ΔMW ≈ +18 Da) while dramatically altering electronic properties (electron-withdrawing CN → electron-donating CONH₂), hydrogen-bonding capacity, and steric profile. This single-point structural change enables deconvolution of the 5-position substituent's contribution to observed biological activity, which is critical for robust SAR interpretation and cannot be achieved using compounds with multiple simultaneous structural modifications .

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